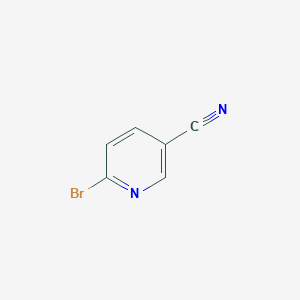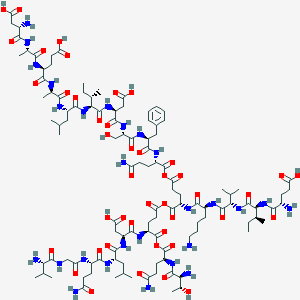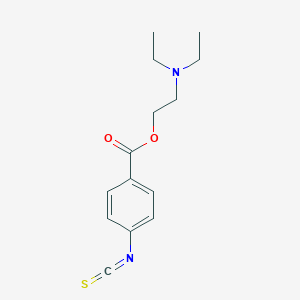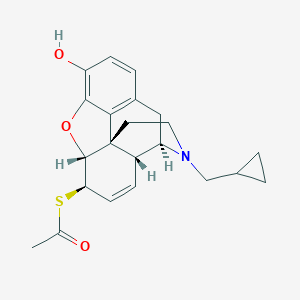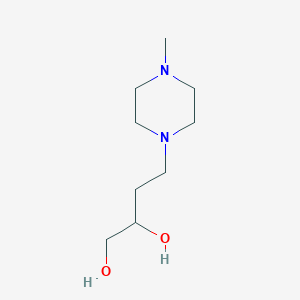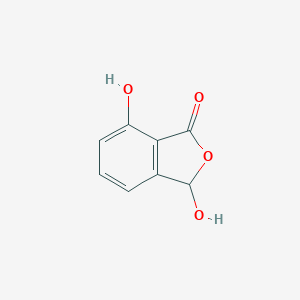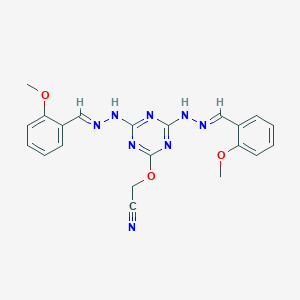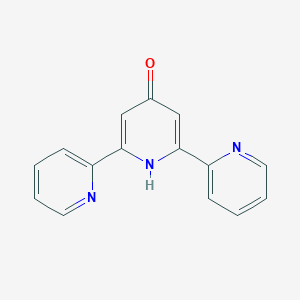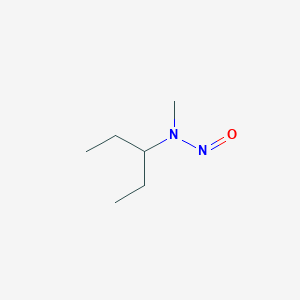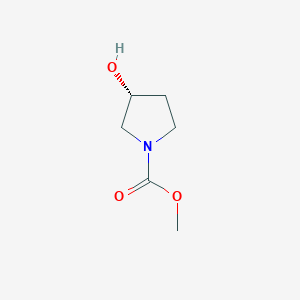![molecular formula C9H14O2 B145433 1-[(1R,2R)-2-acetylcyclopentyl]ethanone CAS No. 133116-25-3](/img/structure/B145433.png)
1-[(1R,2R)-2-acetylcyclopentyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2R)-2-acetylcyclopentyl]ethanone, commonly known as ACPE, is a ketone compound with a cyclopentyl ring structure. ACPE has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of ACPE is not fully understood, but it is believed to act through multiple pathways. In neuroscience, ACPE has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. ACPE has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In cancer research, ACPE has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ACPE has been shown to have various biochemical and physiological effects. In neuroscience, ACPE has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress. ACPE has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response. In cancer research, ACPE has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix and tumor invasion.
Avantages Et Limitations Des Expériences En Laboratoire
ACPE has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ACPE is also stable under normal laboratory conditions and can be stored for extended periods. However, ACPE has some limitations for lab experiments. It has a low solubility in water, which can limit its use in some assays. ACPE also has a relatively short half-life, which can affect its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
There are several future directions for ACPE research. In neuroscience, ACPE could be further studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, ACPE could be further studied for its potential as a chemotherapeutic agent or as a starting material for the synthesis of novel anticancer compounds. ACPE could also be studied for its potential as a drug delivery system due to its unique chemical properties. Overall, ACPE has great potential for scientific research and therapeutic applications.
Méthodes De Synthèse
ACPE can be synthesized through a multistep process starting from cyclopentanone. The first step involves the formation of a hemiacetal intermediate, which is then converted into a ketone by treatment with acetic anhydride. The final step involves the removal of the protecting group to yield ACPE. The overall yield of this synthesis method is around 40%.
Applications De Recherche Scientifique
ACPE has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ACPE has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In cancer research, ACPE has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. ACPE has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
133116-25-3 |
|---|---|
Nom du produit |
1-[(1R,2R)-2-acetylcyclopentyl]ethanone |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-acetylcyclopentyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)8-4-3-5-9(8)7(2)11/h8-9H,3-5H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
HUVKRMDYQXTBFU-IUCAKERBSA-N |
SMILES isomérique |
CC(=O)[C@@H]1CCC[C@H]1C(=O)C |
SMILES |
CC(=O)C1CCCC1C(=O)C |
SMILES canonique |
CC(=O)C1CCCC1C(=O)C |
Synonymes |
Ethanone, 1,1-(1,2-cyclopentanediyl)bis-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



